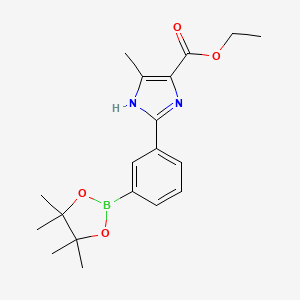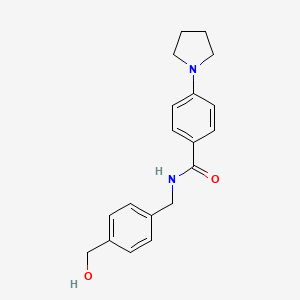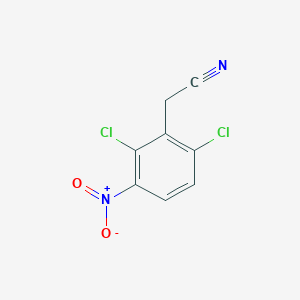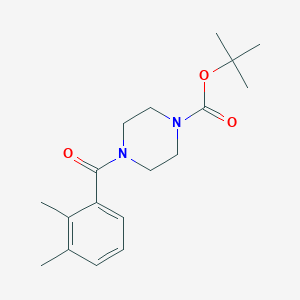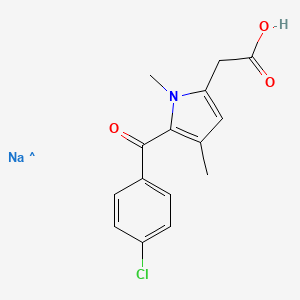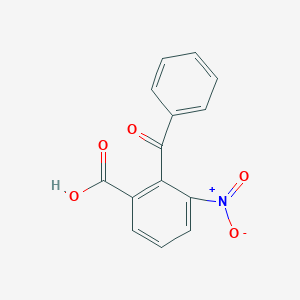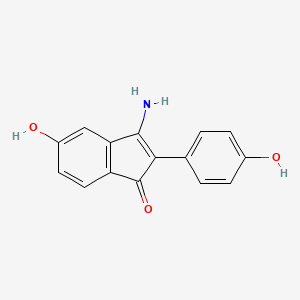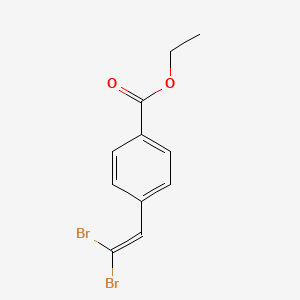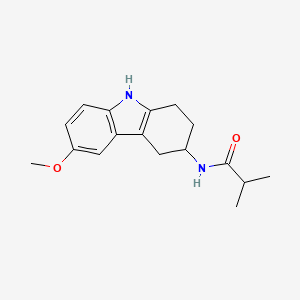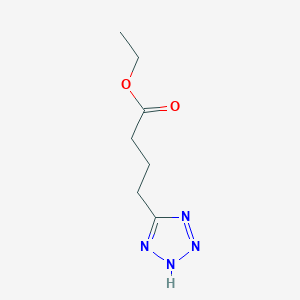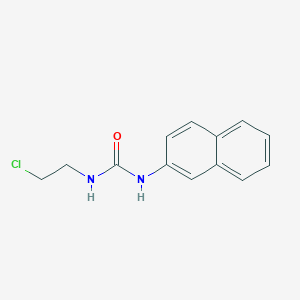
1-(2-chloroethyl)-3-(naphthalen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloroethyl)-3-(naphthalen-2-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2-chloroethyl group and a 2-naphthyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea typically involves the reaction of 2-chloroethylamine with 2-naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine+2-naphthyl isocyanate→Urea, 1-(2-chloroethyl)-3-(2-naphthyl)-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and as a reagent in chemical reactions.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on biological systems. It can serve as a model compound for investigating the interactions of urea-based molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea involves its interaction with molecular targets in biological systems. The compound may exert its effects through the following pathways:
Binding to Proteins: The compound can bind to specific proteins, altering their function and activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1-(2-chloroethyl)-3-(2-phenyl)-
- Urea, 1-(2-chloroethyl)-3-(2-tolyl)-
- Urea, 1-(2-chloroethyl)-3-(2-anisyl)-
Comparison: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with phenyl, tolyl, or anisyl groups, the naphthyl group provides enhanced aromaticity and potential for π-π interactions. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
13908-57-1 |
|---|---|
Molekularformel |
C13H13ClN2O |
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C13H13ClN2O/c14-7-8-15-13(17)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H2,15,16,17) |
InChI-Schlüssel |
BMPINTUZIXWLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
